N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that features a unique structure combining a mesityl group, a methoxybenzyl group, and a benzofuro[3,2-d]pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuro[3,2-d]pyrimidinyl core, followed by the introduction of the mesityl and methoxybenzyl groups. Common synthetic routes include:
Formation of the Benzofuro[3,2-d]pyrimidinyl Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Mesityl Group: The mesityl group is introduced via a substitution reaction, often using mesityl chloride in the presence of a base.
Attachment of the Methoxybenzyl Group: This step typically involves a nucleophilic substitution reaction, where the methoxybenzyl group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer or antimicrobial properties.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuro[3,2-d]pyrimidinyl derivatives and mesityl-substituted molecules. Examples include:
- N-mesityl-2-(3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolinyl)acetamide
- N-mesityl-2-(3-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazolinyl)acetamide
Uniqueness
N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
892436-75-8 |
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Molecular Formula |
C29H27N3O5 |
Molecular Weight |
497.551 |
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C29H27N3O5/c1-17-13-18(2)25(19(3)14-17)30-24(33)16-31-26-22-7-5-6-8-23(22)37-27(26)28(34)32(29(31)35)15-20-9-11-21(36-4)12-10-20/h5-14H,15-16H2,1-4H3,(H,30,33) |
InChI Key |
BNQHDGGHKAERRI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53)C |
solubility |
not available |
Origin of Product |
United States |
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